molecular formula C13H11NO2 B14126337 3-(furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-(furan-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14126337
M. Wt: 213.23 g/mol
InChI Key: VJOUAALJLFAXRJ-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with furan-containing compounds. One common method is the condensation reaction between indole-2-one and furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran compounds, and various substituted indole derivatives .

Scientific Research Applications

3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)indole: Similar structure but lacks the dihydro-1H-indol-2-one moiety.

    2-(Furan-2-yl)indole: Similar structure with the furan ring attached at a different position.

    3-(Furan-2-yl)pyrazole: Contains a pyrazole ring instead of an indole ring

Uniqueness

3-[(Furan-2-yl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of the furan and indole moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H11NO2/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-7,11H,8H2,(H,14,15)

InChI Key

VJOUAALJLFAXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=CO3

Origin of Product

United States

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